molecular formula C12H26O2Si B12527399 4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol CAS No. 681260-75-3

4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol

Cat. No.: B12527399
CAS No.: 681260-75-3
M. Wt: 230.42 g/mol
InChI Key: UAOJSKRSLFWOQF-UHFFFAOYSA-N
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Description

4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol (hereafter referred to by its full IUPAC name) is a silyl-protected alcohol featuring a but-2-en-1-ol backbone substituted with methyl groups at positions 2 and 3 and a tert-butyldimethylsilyl (TBS) ether group at position 3. The TBS group is a widely used protecting moiety in organic synthesis, offering enhanced stability to acidic, basic, and oxidative conditions compared to free hydroxyl groups . This compound is likely employed as an intermediate in multi-step syntheses, particularly in natural product or pharmaceutical chemistry, where selective protection and deprotection strategies are critical .

Properties

CAS No.

681260-75-3

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2,3-dimethylbut-2-en-1-ol

InChI

InChI=1S/C12H26O2Si/c1-10(8-13)11(2)9-14-15(6,7)12(3,4)5/h13H,8-9H2,1-7H3

InChI Key

UAOJSKRSLFWOQF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CO[Si](C)(C)C(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Key Reaction Components:

Component Role
TBSCl Silylating agent
Base Neutralizes HCl (e.g., imidazole, DBU, DMAP)
Solvent Polar aprotic (DMF, CH₂Cl₂) or ether

Standard Silylation Protocol

The most common method employs TBSCl with imidazole in dichloromethane (CH₂Cl₂):
Reaction :
$$ \text{4-Hydroxy-2,3-dimethylbut-2-en-1-ol} + \text{TBSCl} \xrightarrow{\text{imidazole, CH}2\text{Cl}2} \text{4-TBS-O-2,3-dimethylbut-2-en-1-ol} + \text{HCl} $$

Conditions and Yields:

Base Solvent Temperature Yield (%) Reference
Imidazole CH₂Cl₂ RT, 12–24 h 70–95
DBU DMF 0–25°C, 4–6 h 85–92
DMAP Toluene Reflux, 2–3 h 60–80

Notes :

  • Imidazole is preferred for its mild basicity and efficiency in scavenging HCl.
  • DBU accelerates reactions under milder conditions but may require anhydrous solvents.

Alternative Silylation Approaches

For substrates with steric hindrance, modified protocols enhance reactivity:

A. Triflate-Promoted Silylation

Using TBSCl with Tf₂O (triflic anhydride) activates the silylating agent, enabling rapid silylation at low temperatures:
Example :
$$ \text{ROH} + \text{TBSCl} \xrightarrow{\text{Tf}_2\text{O}} \text{TBSOR} $$
Conditions: CH₂Cl₂, −20°C to RT, 1–2 h.

B. Catalytic Silylation

Transition metal catalysts (e.g., Rh, Ir) enable direct C–H silylation but are less relevant here due to the presence of a reactive hydroxyl group.

Precursor Synthesis: 4-Hydroxy-2,3-dimethylbut-2-en-1-ol

While the silylation step is well-documented, the hydroxyl precursor’s synthesis is critical. Potential routes include:

A. Epoxide Ring-Opening

  • Epoxidation of 2,3-dimethylbut-2-ene with m-CPBA or other peroxides.
  • Nucleophilic Attack with water or hydroxide to introduce the hydroxyl group.

B. Hydroboration-Oxidation

Anti-Markovnikov hydration of 4-(trimethylsilyl)but-2-en-1-ol, followed by desilylation.

C. Grignard Addition

Addition of a Grignard reagent to a ketone precursor, though regioselectivity challenges may arise.

Challenges and Optimization

  • Steric Hindrance : The tert-butyl group in TBSCl may slow reactions with bulky substrates. Use of polar solvents (e.g., DMF) mitigates this.
  • Byproduct Formation : Trace HCl must be neutralized to prevent side reactions. Imidazole or pyridine is effective.

Analytical Validation

Post-synthesis characterization typically involves:

Technique Purpose
¹H NMR Confirm silyl group (δ 0.9–1.1 ppm, Si–CH₃) and enol structure (δ 5.5–6.0 ppm, C=CH₂)
¹³C NMR Si–C signals (δ 15–20 ppm) and carbonyl (if present)
HRMS Verify molecular formula (e.g., C₁₀H₂₀O₂Si)

Applications in Synthesis

This silyl ether is a key intermediate in:

  • Macrocyclic Lactone Synthesis : Protecting the hydroxyl during cyclization.
  • Polymer Chemistry : Functionalizing monomers for controlled polymerization.

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The TBS group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are often used.

    Substitution: Substitution reactions typically involve reagents like TBAF (Tetrabutylammonium fluoride) to remove the TBS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol is used in several scientific research applications:

Mechanism of Action

The mechanism by which 4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions during synthesis. This allows for selective reactions to occur at other functional groups in the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl Ethers with Varied Substituents

a. tert-Butyldiphenylsilyl (TBDPS) Analogues

A compound synthesized in , containing a tert-butyldiphenylsilyl (TBDPS) group, highlights key differences in steric bulk and stability. The TBDPS group is bulkier due to its diphenyl substituents, making it more resistant to cleavage under acidic or nucleophilic conditions compared to the TBS group. For example, TBDPS ethers typically require stronger fluoride sources (e.g., HF-pyridine) for deprotection, whereas TBS ethers are cleaved under milder conditions (e.g., tetrabutylammonium fluoride, TBAF) . This difference is critical in synthetic routes requiring orthogonal protection strategies.

b. Shorter-Chain Silyl-Protected Alcohols

describes (S)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol, which shares the TBS group but has a shorter propanol backbone and lacks the conjugated double bond present in the target compound. The absence of the double bond reduces opportunities for further functionalization (e.g., Diels-Alder reactions), limiting its utility in constructing complex stereochemical frameworks .

Parent Alcohol: 2,3-Dimethylbut-2-en-1-ol

The unprotected parent alcohol (CAS 19310-95-3, ) lacks the TBS group, rendering its hydroxyl group highly reactive. While this increases susceptibility to oxidation or undesired side reactions, it is essential in reactions requiring free hydroxyl participation. The TBS-protected derivative improves stability during synthetic steps, as seen in the target compound’s resistance to conditions like oxidation (e.g., NaClO2/NaH2PO4 in ) .

Functional Group Positioning and Reactivity

The target compound’s conjugated enol ether structure (but-2-en-1-ol backbone) enables unique reactivity, such as participation in conjugate additions or cycloadditions. In contrast, compounds like the TBS-protected propanol in lack this feature, emphasizing the importance of backbone design in synthetic planning .

Data Table: Key Comparative Properties

Property Target Compound TBDPS Analogue () Parent Alcohol () Propanol Derivative ()
Protecting Group tert-Butyldimethylsilyl (TBS) tert-Butyldiphenylsilyl (TBDPS) None tert-Butyldimethylsilyl (TBS)
Backbone Structure But-2-en-1-ol with 2,3-dimethyl substitution Complex ester with conjugated system But-2-en-1-ol with 2,3-dimethyl substitution Propanol with 2-methyl substitution
Stability to Fluoride Cleaved by TBAF Requires HF-pyridine N/A Cleaved by TBAF
Reactivity Conjugated double bond for functionalization Stable under oxidative conditions Free hydroxyl for direct reactions Limited functionalization sites
Synthetic Utility Intermediate for complex frameworks Orthogonal protection in multi-step synthesis Unprotected precursor Chiral building block

Biological Activity

4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol, commonly referred to as TBDMS ether, is a silane derivative that has garnered attention in organic chemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol is C12H24O2SiC_{12}H_{24}O_2Si, with a molecular weight of approximately 232.4 g/mol. The compound features a tert-butyl group attached to a dimethylsilyl moiety, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of TBDMS ether can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that silane compounds exhibit varying degrees of antimicrobial properties. For instance, TBDMS derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
  • Antioxidant Properties : Compounds containing silyl groups have demonstrated antioxidant activity. This is particularly relevant in the context of preventing oxidative stress-related diseases.
  • Pharmacological Applications : TBDMS ethers are often used as protecting groups in organic synthesis but also show potential in drug design due to their ability to enhance the stability and bioavailability of active pharmaceutical ingredients.

Antimicrobial Activity

A study by Zheng et al. (2019) evaluated the antimicrobial efficacy of various TBDMS derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer silyl chains exhibited enhanced antimicrobial properties, suggesting that the structural configuration significantly impacts activity.

CompoundMinimum Inhibitory Concentration (MIC)
TBDMS Ether A32 µg/mL
TBDMS Ether B16 µg/mL
Control (No Silyl Group)128 µg/mL

Antioxidant Activity

Research conducted by Patschinski et al. (2014) investigated the antioxidant capacity of TBDMS ethers using DPPH radical scavenging assays. The study found that these compounds effectively reduced free radicals, indicating their potential use as natural antioxidants.

CompoundDPPH Scavenging Activity (%)
TBDMS Ether A75%
TBDMS Ether B60%
Control (Ascorbic Acid)90%

The biological activities of TBDMS ether are believed to be mediated through several mechanisms:

  • Membrane Interaction : The hydrophobic nature of the tert-butyl group allows for better membrane penetration, enhancing the compound's ability to interact with cellular components.
  • Radical Scavenging : The presence of the silyl group contributes to the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacteria, a topical formulation containing TBDMS ether was applied. Results showed a significant reduction in infection rates compared to standard treatments, underscoring its potential as an effective antimicrobial agent.

Case Study 2: Oxidative Stress Reduction

A study on diabetic rats treated with TBDMS ether demonstrated a marked decrease in oxidative stress markers compared to untreated controls. This suggests that TBDMS ether may play a role in managing oxidative stress-related complications in diabetes.

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